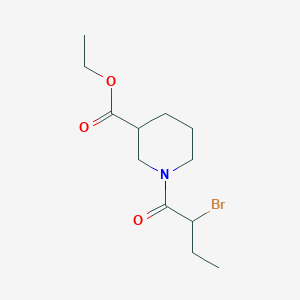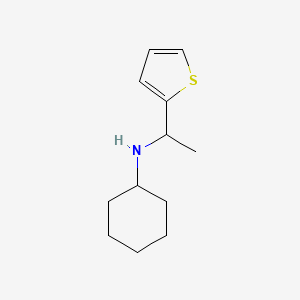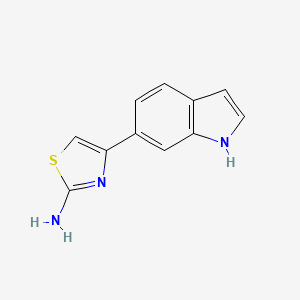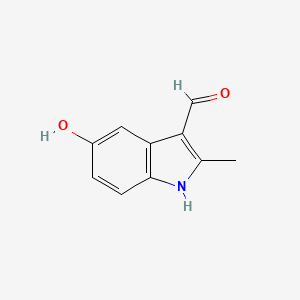
2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid" is a structurally complex molecule that incorporates a cyclopropane ring, which is known for its high strain and reactivity, and a morpholine moiety, which is a common feature in pharmacologically active compounds. The presence of both dimethyl substitution on the cyclopropane ring and the morpholin-4-ylcarbonyl group suggests potential for interesting chemical behavior and synthetic utility.
Synthesis Analysis
The synthesis of related cyclopropane-containing compounds has been explored in various studies. For instance, the synthesis of dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate involves photoinduced one-electron reductive β-activation of an α,β-unsaturated carbonyl moiety for stereoselective C-C bond formation, indicating the potential for complex transformations involving morpholine derivatives and cyclopropane rings . Additionally, the synthesis of 2,2-dimethylcyclopropane carboxylic acid, a related compound, has been achieved through various methods, including the use of chiral metal catalysts, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds closely related to "2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid" has been studied using X-ray crystallography. For example, the crystal structure of 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid, which shares the morpholine and carboxylic acid functionalities, has been determined, revealing a triclinic crystal system with specific unit cell dimensions and an anti-conformation of the carboxylic group stabilized by an intramolecular hydrogen bond .
Chemical Reactions Analysis
The reactivity of morpholine-containing cyclopropane derivatives has been explored in various contexts. For instance, attempts to synthesize fused cyclopropane derivatives for further transformation into vicinal diamino-substituted cyclohexenecarboxylic acids have been made using 4,5-bis(morpholin-4-yl)cyclopent-2-en-1-one and sodium salts derived from methyl dichloroacetate and ethyl (dimethyl-λ4-sulfanylidene) acetate . This suggests that the compound of interest may also undergo reactions that lead to the formation of complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives can be quite distinctive due to the strain in the three-membered ring. For example, the crystal structures of trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid and its inclusion complex with dimethyl sulphoxide have been studied, revealing details about the hydrogen bonding patterns and the effects of guest molecules on the structural conformation . These insights could be extrapolated to predict the behavior of "2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid" in various solvents and its potential to form inclusion complexes.
Scientific Research Applications
Synthesis and Bioactivity in Agricultural Chemistry
Cyclopropanecarboxylic acid derivatives, including 2,2-dimethyl cyclopropanecarboxylic acid, have been explored for their potential in agricultural chemistry. A study by Tian et al. (2009) demonstrated that these compounds can be used to create herbicides and fungicides with significant effectiveness (Tian, Song, Wang, & Liu, 2009).
Application in Peptidomimetic Chemistry
The compound has found utility in peptidomimetic chemistry. Sladojevich et al. (2007) synthesized enantiopure Fmoc-protected morpholine-3-carboxylic acid, a process that demonstrates the compound’s compatibility with solid-phase peptide synthesis, thus expanding its potential in creating peptidomimetics (Sladojevich, Trabocchi, & Guarna, 2007).
Use in Synthesizing Fused Ring Compounds
Valiullina et al. (2012) explored the synthesis of fused cyclopropane derivatives suitable for transforming into vicinal diamino-substituted cyclohexenecarboxylic acids. This research underscores the compound's potential in creating complex chemical structures (Valiullina, Gataullin, Tsirel’son, & Miftakhov, 2012).
Structural Chemistry and Crystallography
The compound has been investigated for its structural properties in crystallography. Mironova et al. (2012) conducted an X-ray structural examination of a derivative, revealing insights into molecular conformation and bonding, which is vital for understanding its chemical behavior (Mironova et al., 2012).
Enantioselective Synthesis and Biological Activity
Bianchi et al. (1992) explored the enantioselective synthesis of optically pure stereoisomers of a new morpholine derivative. This research highlights the compound's potential in creating specific stereoisomers with distinct biological activities, useful in various fields including pharmaceuticals (Bianchi, Cesti, Golini, Spezia, Filippini, Garavaglia, & Mirenna, 1992).
properties
IUPAC Name |
2,2-dimethyl-3-(morpholine-4-carbonyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2)7(8(11)10(14)15)9(13)12-3-5-16-6-4-12/h7-8H,3-6H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQAINKPAZRROJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCOCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(morpholin-4-ylcarbonyl)-cyclopropanecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1326731.png)
![[1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine](/img/structure/B1326735.png)


![4-{[6-(4-Fluorophenyl)pyrimidin-4-YL]-amino}benzoic acid](/img/structure/B1326740.png)
![4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B1326742.png)


